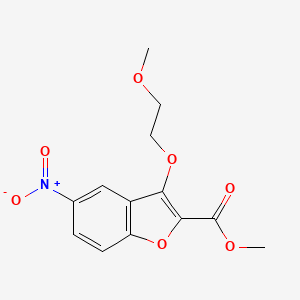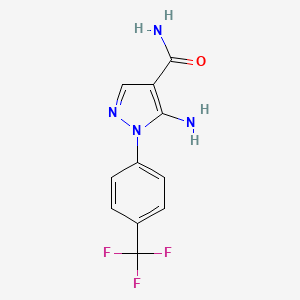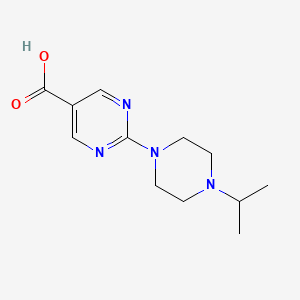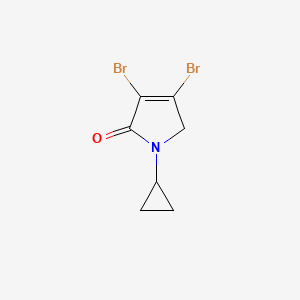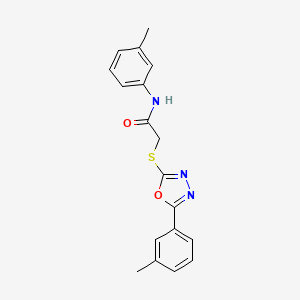
N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
The synthesis of N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of m-tolyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-(m-tolyl)chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Análisis De Reacciones Químicas
N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparación Con Compuestos Similares
N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of an m-tolyl group.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a 4-methylphenyl group instead of an m-tolyl group.
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a 2-methylphenyl group instead of an m-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-7-14(9-12)17-20-21-18(23-17)24-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
QKMHUNVGIDOFGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


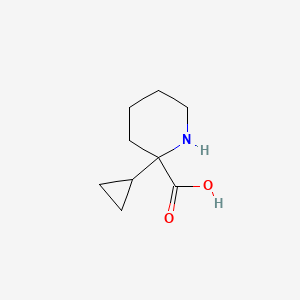
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
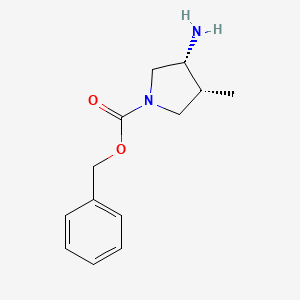
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
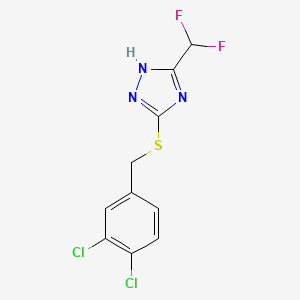
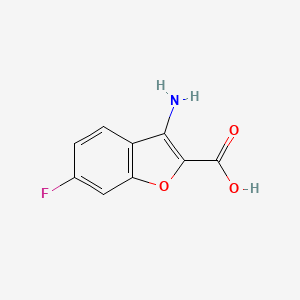
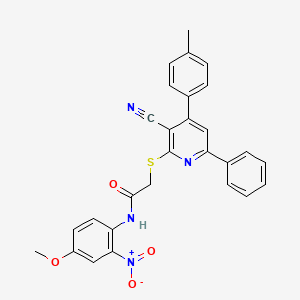
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)
